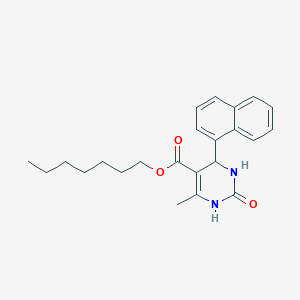![molecular formula C18H19NO4S2 B11672519 {3-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11672519.png)
{3-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(E)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]phenoxy}essigsäure ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Thiazolidinon-Struktur auszeichnet.
Herstellungsmethoden
Die Synthese von {3-[(E)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]phenoxy}essigsäure erfolgt in der Regel in mehreren Schritten. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Thiazolidinonrings: Dieser Schritt beinhaltet die Reaktion von Cyclohexylamin mit Schwefelkohlenstoff und Chloressigsäure zur Bildung des Thiazolidinonrings.
Aldol-Kondensation: Das Thiazolidinon-Zwischenprodukt unterliegt einer Aldol-Kondensation mit 3-Formylphenoxyessigsäure, um das Endprodukt zu bilden.
Industrielle Produktionsmethoden können die Optimierung dieser Schritte umfassen, um die Ausbeute und Reinheit zu erhöhen, wobei häufig Katalysatoren und kontrollierte Reaktionsbedingungen verwendet werden.
Chemische Reaktionsanalyse
{3-[(E)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]phenoxy}essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen mit Reagenzien wie Natriumborhydrid können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Die Phenoxygruppe kann nucleophile Substitutionsreaktionen eingehen, wobei häufig Halogenierungsmittel verwendet werden.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(5E)-3-CYCLOHEXYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps, starting from readily available starting materialsThe final step involves the addition of the acetic acid moiety through esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-{[(5E)-3-CYCLOHEXYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives
Wissenschaftliche Forschungsanwendungen
Diese Verbindung hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Sie wird wegen ihres potenziellen Einsatzes als entzündungshemmendes und antimikrobielles Mittel aufgrund ihres Thiazolidinon-Kerns untersucht.
Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen elektronischen Eigenschaften.
Biologische Studien: Sie wird in der Forschung eingesetzt, um ihre Wechselwirkungen mit verschiedenen biologischen Zielstrukturen wie Enzymen und Rezeptoren zu verstehen.
Wirkmechanismus
Der Wirkmechanismus von {3-[(E)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]phenoxy}essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Thiazolidinonring kann mit Enzymen interagieren und deren Aktivität hemmen. Diese Hemmung kann zu verschiedenen biologischen Wirkungen wie entzündungshemmenden oder antimikrobiellen Wirkungen führen. Die genauen Wege und molekularen Zielstrukturen werden noch untersucht.
Wirkmechanismus
The mechanism of action of 2-(3-{[(5E)-3-CYCLOHEXYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The thiazolidine ring and phenoxy group play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen umfassen andere Thiazolidinon-Derivate, wie zum Beispiel:
- 3-[(5E)-5-(3,4-Dimethoxybenzyliden)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthylacetat
- Ethylacetoacetat
Im Vergleich zu diesen Verbindungen ist {3-[(E)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]phenoxy}essigsäure aufgrund ihrer spezifischen Phenoxyessigsäure-Einheit einzigartig, die verschiedene chemische und biologische Eigenschaften verleihen kann.
Eigenschaften
Molekularformel |
C18H19NO4S2 |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
2-[3-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H19NO4S2/c20-16(21)11-23-14-8-4-5-12(9-14)10-15-17(22)19(18(24)25-15)13-6-2-1-3-7-13/h4-5,8-10,13H,1-3,6-7,11H2,(H,20,21)/b15-10+ |
InChI-Schlüssel |
XVDTWXMTENSYSD-XNTDXEJSSA-N |
Isomerische SMILES |
C1CCC(CC1)N2C(=O)/C(=C\C3=CC(=CC=C3)OCC(=O)O)/SC2=S |
Kanonische SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC(=CC=C3)OCC(=O)O)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


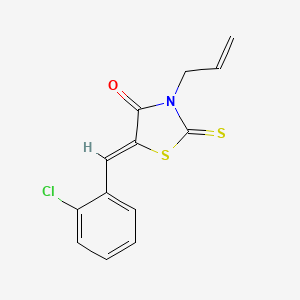
![Ethyl 4-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoate](/img/structure/B11672437.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672438.png)
![5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672440.png)
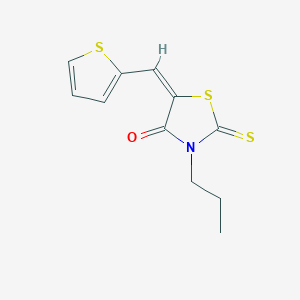
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11672454.png)
![4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11672459.png)
![2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11672475.png)
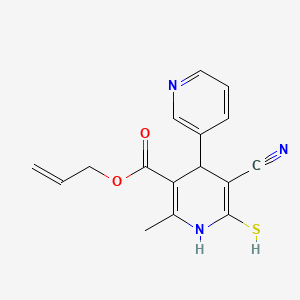
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672481.png)
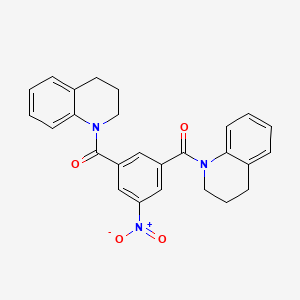
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-phenylethylidene]propanehydrazide](/img/structure/B11672501.png)
![N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B11672515.png)
